Cas no 857290-13-2 (N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a methyl-substituted pyridine ring and an isopropyl-substituted benzene sulfonamide moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, owing to its versatile reactivity and ability to participate in diverse chemical transformations. Its distinct molecular architecture may confer favorable properties such as enhanced solubility or selective binding affinity, making it valuable for applications in medicinal chemistry and drug development. The compound's stability under standard conditions further supports its utility in research and industrial processes.
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide structure
857290-13-2 structure
Product name:N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
CAS No:857290-13-2
MF:C15H18N2O2S
MW:290.381
CID:3378128
PubChem ID:3865500

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • BENZENESULFONAMIDE, 4-(1-METHYLETHYL)-N-(6-METHYL-2-PYRIDINYL)-
    • Z45679584
    • UPCMLD0ENAT5956131:001
    • AKOS001438675
    • AP-263/43419017
    • 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
    • 4-isopropyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
    • N-(6-methylpyridin-2-yl)-4-propan-2-ylbenzenesulfonamide
    • 857290-13-2
    • F3386-0180
    • CCG-355754
    • N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
    • Inchi: InChI=1S/C15H18N2O2S/c1-11(2)13-7-9-14(10-8-13)20(18,19)17-15-6-4-5-12(3)16-15/h4-11H,1-3H3,(H,16,17)
    • InChI Key: MIGNRZCQVPQFOK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 290.10889899Da
  • Monoisotopic Mass: 290.10889899Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 67.4Ų

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3386-0180-5μmol
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
5μmol
$63.0 2023-09-11
Life Chemicals
F3386-0180-4mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
4mg
$66.0 2023-09-11
Life Chemicals
F3386-0180-20mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
20mg
$99.0 2023-09-11
Life Chemicals
F3386-0180-3mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
3mg
$63.0 2023-09-11
Life Chemicals
F3386-0180-5mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
5mg
$69.0 2023-09-11
Life Chemicals
F3386-0180-75mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
75mg
$208.0 2023-09-11
Life Chemicals
F3386-0180-1mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
1mg
$54.0 2023-09-11
Life Chemicals
F3386-0180-30mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
30mg
$119.0 2023-09-11
Life Chemicals
F3386-0180-100mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
100mg
$248.0 2023-09-11
Life Chemicals
F3386-0180-10μmol
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
10μmol
$69.0 2023-09-11

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide Related Literature

Additional information on N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Research Brief on N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide (CAS: 857290-13-2)

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide (CAS: 857290-13-2) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its biological activity, particularly in the context of enzyme inhibition and targeted drug design. Recent studies have explored its role as a modulator of key biochemical pathways, making it a promising candidate for further development.

The primary focus of current research on this compound revolves around its inhibitory effects on specific enzymes, such as carbonic anhydrases (CAs) and protein kinases. These enzymes are critical targets in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Structural analysis of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide reveals that its sulfonamide moiety facilitates strong interactions with the active sites of these enzymes, thereby modulating their activity. Recent in vitro studies have demonstrated its efficacy in selectively inhibiting certain CA isoforms, which could pave the way for novel therapeutic strategies.

In addition to its enzyme inhibitory properties, this compound has also been evaluated for its pharmacokinetic profile and drug-like characteristics. Computational modeling and molecular docking studies have provided insights into its binding affinity and selectivity, highlighting its potential as a lead compound for drug development. Furthermore, preliminary toxicity and stability assessments suggest that it exhibits favorable properties for further optimization, such as moderate solubility and metabolic stability.

One of the most notable advancements in the study of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide is its application in cancer research. Recent findings indicate that it may act as a potent inhibitor of tumor-associated CA isoforms, which are implicated in tumor progression and metastasis. In vivo studies using animal models have shown promising results, with the compound demonstrating significant anti-tumor effects and minimal off-target toxicity. These findings underscore its potential as a chemotherapeutic agent or adjuvant therapy.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, formulation optimization, and long-term safety need to be addressed through rigorous preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate its development and bring it closer to clinical application.

In conclusion, N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide (CAS: 857290-13-2) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural and functional properties make it a versatile candidate for therapeutic intervention in various diseases. Continued exploration of its mechanisms of action, coupled with advanced drug development techniques, will be crucial in unlocking its full potential. This research brief highlights the current state of knowledge and future directions for this promising compound.

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